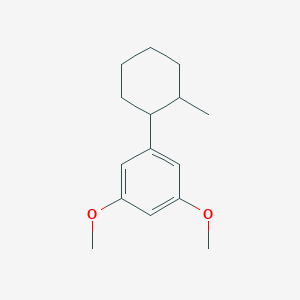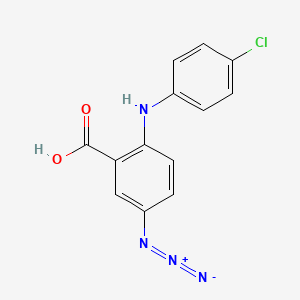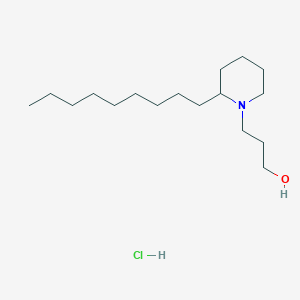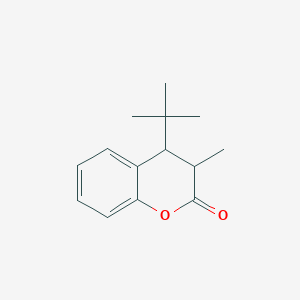
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with specific substituents. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1,1-dimethylethyl)phenol with 3-methyl-2-butenal in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the desired benzopyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the development of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares the benzopyran core but lacks the specific substituents found in 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl-.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another similar compound with different substituents, leading to distinct chemical and physical properties.
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-4-methyl-: This compound has a similar structure but with variations in the position and type of substituents.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities. These unique features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61393-27-9 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4-tert-butyl-3-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C14H18O2/c1-9-12(14(2,3)4)10-7-5-6-8-11(10)16-13(9)15/h5-9,12H,1-4H3 |
InChI-Schlüssel |
MAQUNGUASKCHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=CC=CC=C2OC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
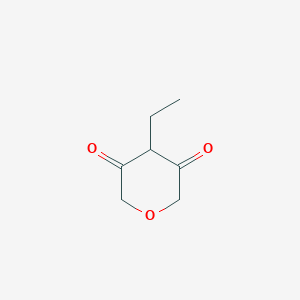
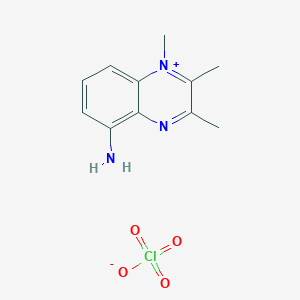
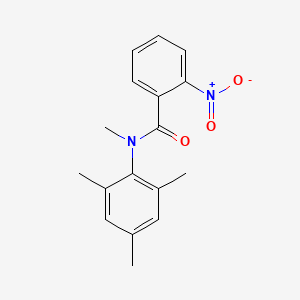
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
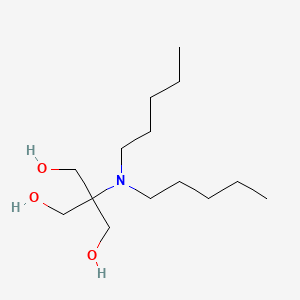
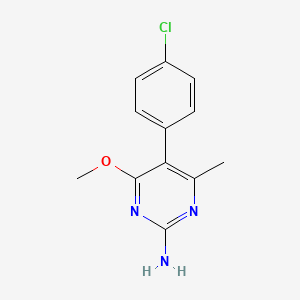
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
